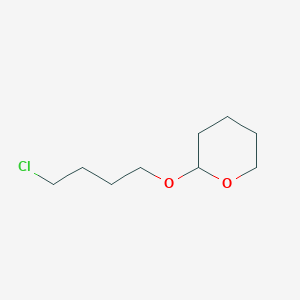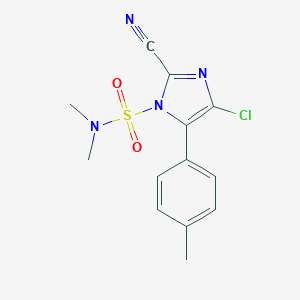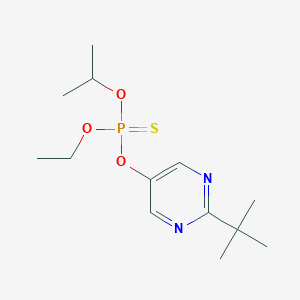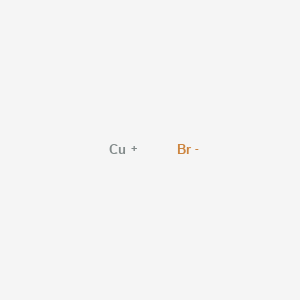![molecular formula C19H20FNO2 B129113 (6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 146578-65-6](/img/structure/B129113.png)
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the family of dibenzylisoquinoline alkaloids and is commonly referred to as F13714.
Mécanisme D'action
The mechanism of action of F13714 is not fully understood. However, it is believed to act on several molecular targets, including dopamine receptors, serotonin receptors, and sigma receptors. F13714 has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
F13714 has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using F13714 in lab experiments include its high purity, which ensures reproducibility of results, and its specificity for certain molecular targets, which allows for the study of specific pathways. However, the limitations of using F13714 in lab experiments include its low yield, which can limit the amount of material available for experiments, and its high cost, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on F13714. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which can lead to the development of more specific and effective drugs. Additionally, research can focus on improving the synthesis method of F13714 to increase yield and reduce cost, which can make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, F13714 is a chemical compound that has shown significant potential in various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, F13714 may become a valuable tool in the fight against various diseases.
Méthodes De Synthèse
The synthesis of F13714 involves several steps, including the formation of the dibenzylisoquinoline intermediate, followed by the introduction of the fluoropropyl group and the hydroxyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis process is around 10%, and the purity of the final product is over 99%.
Applications De Recherche Scientifique
F13714 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and addiction. In cancer research, F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, a process of programmed cell death, in cancer cells. In neurodegenerative disorder research, F13714 has been shown to have neuroprotective effects and can prevent the death of neurons. In addiction research, F13714 has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
146578-65-6 |
|---|---|
Nom du produit |
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Formule moléculaire |
C19H20FNO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(6aR)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H20FNO2/c20-8-2-9-21-10-7-12-3-1-4-14-17(12)15(21)11-13-5-6-16(22)19(23)18(13)14/h1,3-6,15,22-23H,2,7-11H2/t15-/m1/s1 |
Clé InChI |
BMBNPDYIASVOHA-OAHLLOKOSA-N |
SMILES isomérique |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES canonique |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
Synonymes |
10,11-dihydroxy-N-(n-3-fluoropropyl)norapomorphine FNPA-10,11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



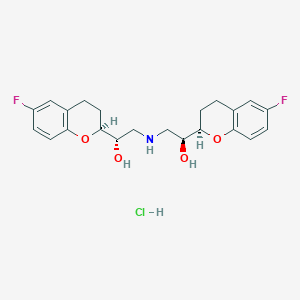
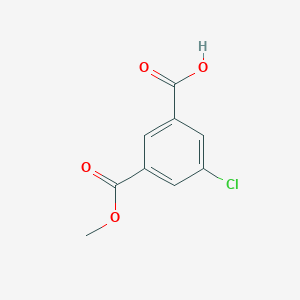

![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
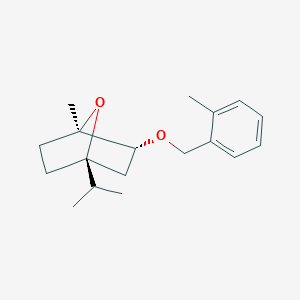
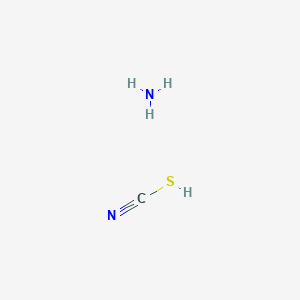
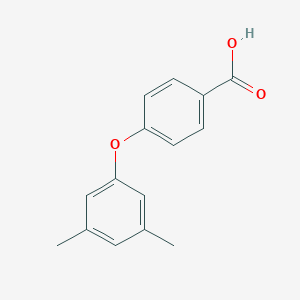
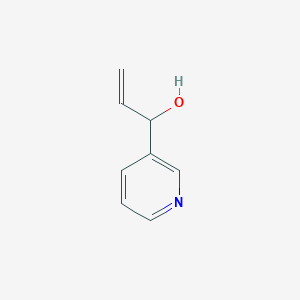
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
